molecular formula C24H34ClN3O5S B2889083 3,4-diethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1184964-45-1

3,4-diethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2889083
CAS No.: 1184964-45-1
M. Wt: 512.06
InChI Key: RFLQREJKNBYMCW-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound with the molecular formula C24H34ClN3O5S and a molecular weight of 512.06 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy, tosyl, piperazine, and benzamide moieties.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.

  • Industry: Employed in the development of new materials, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

  • Esterification: Reacting 3,4-diethoxybenzoic acid with ethanol in the presence of a strong acid catalyst to form the diethoxybenzoic acid ester.

  • Amination: Introducing the piperazine ring by reacting the ester with 2-(4-tosylpiperazin-1-yl)ethylamine under controlled conditions.

  • Acidification: Converting the final product into its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring precise control over reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization or chromatography might be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxy groups can be oxidized to form ethyl esters.

  • Reduction: The tosyl group can be reduced to a methyl group.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Utilizing nucleophiles like ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of ethyl benzoate derivatives.

  • Reduction: Production of tosylmethyl compounds.

  • Substitution: Generation of substituted benzamide derivatives.

Comparison with Similar Compounds

  • 3,4-Diethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide: Similar structure but with a phenyl group instead of a tosyl group.

  • N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide: Lacks the diethoxy groups on the benzene ring.

Uniqueness: 3,4-Diethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is unique due to its combination of ethoxy and tosyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4-diethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S.ClH/c1-4-31-22-11-8-20(18-23(22)32-5-2)24(28)25-12-13-26-14-16-27(17-15-26)33(29,30)21-9-6-19(3)7-10-21;/h6-11,18H,4-5,12-17H2,1-3H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLQREJKNBYMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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